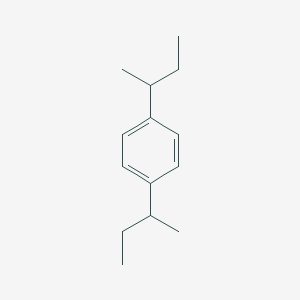

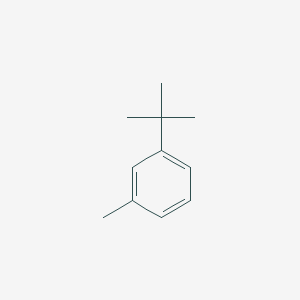

1,4-DI(Sec-butyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-DI(Sec-butyl)benzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well studied.

Wirkmechanismus

The mechanism of action of 1,4-DI(Sec-butyl)benzene is well studied. The compound is a hydrocarbon that interacts with biological membranes, causing changes in their physical properties. It is also known to interact with proteins and enzymes, leading to changes in their activity. The compound is believed to have a lipophilic nature, which allows it to penetrate cell membranes and interact with intracellular components.

Biochemische Und Physiologische Effekte

1,4-DI(Sec-butyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

1,4-DI(Sec-butyl)benzene has several advantages and limitations for lab experiments. One of its advantages is its high solubility in organic solvents, making it easy to use in various experiments. However, the compound is highly flammable and requires special handling and storage. It is also relatively expensive, limiting its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research. One direction is the synthesis of new derivatives of the compound with improved properties. Another direction is the study of its potential use as a drug delivery system, taking advantage of its ability to interact with biological membranes. Additionally, the compound could be used in the development of new materials with unique properties, such as liquid crystals and polymers.

Conclusion

In conclusion, 1,4-DI(Sec-butyl)benzene is a chemical compound that is widely used in scientific research. It is synthesized using different methods and has a well-studied mechanism of action. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of 1,4-DI(Sec-butyl)benzene in scientific research, including the synthesis of new derivatives and the development of new materials.

Synthesemethoden

1,4-DI(Sec-butyl)benzene is synthesized using different methods, including Friedel-Crafts alkylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts alkylation method involves the reaction of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 1,4-dibromobutane with phenylboronic acid in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 1,4-dibromo-2,3-dimethylbenzene with butene in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

1,4-DI(Sec-butyl)benzene is used in various scientific research applications. It is used as a solvent in organic chemistry, as a component in the synthesis of liquid crystals, and as a precursor to other chemicals. The compound is also used in the synthesis of polymers and as a component in the production of lubricants.

Eigenschaften

CAS-Nummer |

1014-41-1 |

|---|---|

Produktname |

1,4-DI(Sec-butyl)benzene |

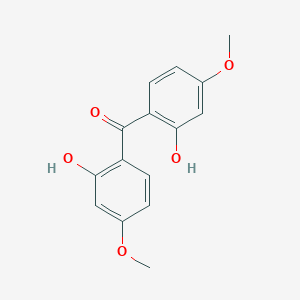

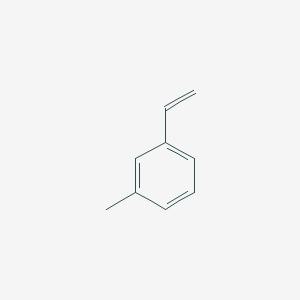

Molekularformel |

C14H22 |

Molekulargewicht |

190.32 g/mol |

IUPAC-Name |

1,4-di(butan-2-yl)benzene |

InChI |

InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |

InChI-Schlüssel |

BMVSGYZZGVEXTB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=C(C=C1)C(C)CC |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)